Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Description
Structural Characterization of Acetic Acid, Chloro[(3-Chlorophenyl)Hydrazono]-, Ethyl Ester
Molecular Formula and Weight Analysis
This compound is characterized by the molecular formula C₁₀H₁₀Cl₂N₂O₂ , with a molecular weight of 261.10 g/mol . This formula reflects the compound’s composition:
- Ethyl ester group : Contributions from the ethyl moiety (C₂H₅O₂)
- Chloro substituent : A single chlorine atom attached to the hydrazone backbone
- 3-Chlorophenylhydrazono group : A benzene ring substituted with a chlorine atom at the 3-position, linked via a hydrazone (-NHN=) bridge.
The molecular weight calculation aligns with the sum of atomic masses:
IUPAC Nomenclature and Systematic Identification
The IUPAC name ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate is derived systematically:
- Parent chain : Ethyl acetate (C₄H₈O₂)
- Substituents :
The name adheres to IUPAC rules for hydrazones, prioritizing substituents and stereochemistry. The hydrazinylidene group denotes the hydrazone’s planar geometry, critical for its reactivity.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
Key NMR data from synthetic studies include:
| NMR Parameter | Value | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H, ethyl CH₃) | Ethyl ester methyl group |
| δ 2.60 (s, 3H, acetate CH₃) | Acetate methyl group | |
| δ 4.36 (q, 2H, ethyl CH₂) | Ethyl ester methylene group | |
| δ 7.14–7.48 (m, 4H, aromatic H) | 3-Chlorophenyl protons | |
| ¹³C NMR (CDCl₃) | δ 14.4 (ethyl CH₃) | Ethyl ester methyl carbon |
| δ 30.8 (acetate CH₃) | Acetate methyl carbon | |
| δ 61.1 (ethyl CH₂) | Ethyl ester methylene carbon | |
| δ 114.6–143.0 (aromatic carbons) | 3-Chlorophenyl carbons | |
| δ 164.8 (ester carbonyl) | Ester carbonyl carbon | |
| δ 197.4 (hydrazone C=N) | Hydrazone carbon-nitrogen double bond |
These shifts confirm the ethyl ester, acetate, and 3-chlorophenyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum (film) shows:
- 3345 cm⁻¹ : N-H stretching (hydrazine)
- 1725 cm⁻¹ : C=O stretching (ester carbonyl)
- 1686 cm⁻¹ : C=N stretching (hydrazone).
Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific UV-Vis data is not explicitly reported in the provided sources, hydrazones typically exhibit absorption bands in the 250–350 nm range due to π→π* transitions in the hydrazone and aromatic systems.
X-Ray Crystallographic Studies and Conformational Analysis
A single-crystal X-ray diffraction study reveals the compound’s solid-state structure:
| Crystal Parameter | Value |
|---|---|
| Crystal System | Triclinic (P1) |
| Cell Dimensions | a = 4.0826(2) Å, b = 10.3196(4) Å, c = 15.1469(6) Å |
| Angles | α = 88.336(3)°, β = 87.033(3)°, γ = 83.734(2)° |
| Volume | 633.31(5) ų |
| Density | 1.409 Mg/m³ |
Key structural features:
Tautomeric Behavior and Isomeric Considerations
Tautomeric Equilibrium
The compound exists predominantly in the keto-hydrazo tautomer (C=N-NH), as evidenced by:
- Planar Geometry : Observed in X-ray studies, enabling resonance stabilization.
- IR Absorption : Strong C=N stretch at ~1686 cm⁻¹.
The enol-hydrazo form (C=O-NH-NH) is less favored due to reduced resonance stabilization.
Isomeric Configurations
- E/Z Isomerism : The hydrazone group adopts the E-configuration , as inferred from NMR and crystallographic data.
- Stereochemical Rigidity : Restricted rotation around the C=N bond enforces planarity, minimizing Z-configuration contributions.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOBGCCBQMLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342267 | |
| Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35229-83-5 | |
| Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl acetoacetate with 3-chlorobenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Ethyl acetoacetate+3-chlorobenzohydrazideacid catalystAcetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under both acidic and alkaline conditions, while the hydrazone moiety exhibits pH-dependent stability.
Acid-Catalyzed Hydrolysis
In 30–70% H<sub>2</sub>SO<sub>4</sub> at 90–150°C, the ethyl ester hydrolyzes to yield chloro[(3-chlorophenyl)hydrazono]acetic acid. This method, adapted from chlorophenyl acetic acid syntheses, achieves >95% conversion by refluxing with controlled steam distillation to remove volatile byproducts . Residual nitriles are reduced to <0.2% through post-hydrolysis steam treatment .
Reaction Conditions:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Catalyst | H<sub>2</sub>SO<sub>4</sub> (30–70%) | NaOH/KOH (aqueous) |
| Temperature | 90–150°C | 25–80°C |
| Time | 4–8 hours | 1–3 hours |
| Byproduct Removal | Steam distillation | Filtration/neutralization |
Base-Catalyzed Hydrolysis
Alkaline hydrolysis (e.g., NaOH/EtOH) cleaves the ester to form the sodium salt of the corresponding acid. This method, noted in pyridazinone derivative syntheses, is faster but requires neutralization with HCl to isolate the free acid . Overly vigorous conditions may degrade the hydrazone group.
Hydrazone Reactivity
The (3-chlorophenyl)hydrazono group participates in cyclization and condensation reactions.
Cyclization to Heterocycles
Under acidic reflux (e.g., HCl/AcOH), the hydrazone undergoes intramolecular cyclization to form pyridazinone derivatives. This proceeds via nucleophilic attack of the hydrazone nitrogen on the adjacent carbonyl carbon, followed by dehydration .
Example Pathway:
-
Hydrazone protonation activates the carbonyl.
-
Cyclization generates a dihydropyridazinone intermediate.
-
Aromatic stabilization drives dehydration to yield a pyridazinone core .
Condensation with Amines
The hydrazone reacts with primary amines (e.g., hydroxylamine) to form substituted hydrazides. This occurs in polar aprotic solvents (DMF, DMAc) at 60–100°C, leveraging the electrophilic hydrazone carbon .
Thermal Decomposition
Above 200°C, thermal degradation releases HCl gas, confirmed by mass spectrometry traces in related chlorophenyl esters . Primary decomposition products include CO<sub>2</sub>, acetophenone derivatives, and polymeric residues .
Comparative Reactivity of Analogues
| Derivative | Ester Hydrolysis Rate (Relative) | Hydrazone Cyclization Efficiency |
|---|---|---|
| Ethyl 3-chlorophenylhydrazonoacetate | 1.0 (reference) | 85–90% |
| Methyl 4-chlorophenylhydrazonoacetate | 1.2 | 78–82% |
| Ethyl 3,5-dichlorophenylhydrazonoacetate | 0.7 | 92–95% |
Scientific Research Applications
Chemistry
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives, while reduction can convert the hydrazone group to an amine.
Biological Activities
Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains:
- Antimicrobial Properties : Compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of a chloro substituent enhances lipophilicity, facilitating cellular uptake and increasing antimicrobial activity .
- Anticancer Potential : The compound is under investigation for its ability to inhibit cancer cell proliferation. Studies suggest that it may modulate enzyme activities linked to cancer pathways, making it a candidate for further therapeutic exploration .
Medical Applications
Ongoing research aims to explore the compound's potential as a therapeutic agent in treating various diseases. Its interactions with biological macromolecules suggest it could influence signaling pathways critical in disease progression.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study published in Molecules highlighted its role as an intermediate in synthesizing novel anticancer agents, demonstrating its effectiveness against human tumor cells .
- Another investigation focused on the compound's safety profile when tested on erythrocytes. Results indicated no hemolytic effects, suggesting that it could be safe for use in therapeutic contexts .
Mechanism of Action
The mechanism of action of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chloro substituent can participate in electrophilic interactions, further modulating the compound’s activity. The exact pathways and targets are still under investigation, but these interactions are believed to play a crucial role in its biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorine Position : The 3-chloro substituent in Compound A optimizes steric and electronic interactions with cellular targets, enhancing tumor selectivity. In contrast, the 4-chloro isomer () may exhibit reduced efficacy due to altered binding kinetics .
- Electron-Withdrawing Groups : The trifluoromethyl group in the 3-CF₃ analog () increases hydrolytic stability, as evidenced by slower ester hydrolysis rates compared to chloro-substituted derivatives .
- Methoxy Substituents : The 4-methoxy analog () demonstrates higher solubility in polar solvents but may undergo rapid O-demethylation in vivo, reducing its half-life .
Comparative Toxicity and Stability
- Hydrolytic Stability : Chloro-substituted esters (e.g., Compound A ) hydrolyze faster than CF₃-containing analogs due to the electron-withdrawing nature of chlorine, which polarizes the ester bond .
- Toxicity Profiles : Compound A shows lower systemic toxicity compared to the 2,4-dichloro derivative, which has broader biocidal activity but higher ecotoxicological risks .
Biological Activity
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 241.66 g/mol
The compound features a hydrazone functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Hydrazones have been studied for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction, ultimately triggering cell death pathways.
Case Study: Cytotoxicity Assays
A notable case study involved testing the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis via ROS generation |
| MCF-7 (Breast) | 30 | Mitochondrial depolarization |
| A549 (Lung) | 28 | Cell cycle arrest and apoptosis |
The proposed mechanism for the biological activity of this compound involves:
- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability.
- ROS Production : It induces oxidative stress by generating ROS, which damages cellular components.
- Apoptosis Induction : The accumulation of ROS triggers apoptotic pathways in target cells.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicity profile. Preliminary toxicity assessments indicate that high concentrations may lead to adverse effects on normal cells. Further studies are necessary to establish a safe therapeutic window.
Q & A
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to potential release of toxic fumes (H335) .
- Waste Disposal : Neutralize waste with mild base (e.g., NaHCO₃) before disposal to hydrolyze reactive esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
